N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC15023393
Molecular Formula: C19H20FN5O3
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20FN5O3 |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C19H20FN5O3/c20-11-5-4-6-12(9-11)21-17(27)13-10-14(26)22-16-15(13)18(28)24-19(23-16)25-7-2-1-3-8-25/h4-6,9,13H,1-3,7-8,10H2,(H,21,27)(H2,22,23,24,26,28) |
| Standard InChI Key | SUENQLHNBWBLIN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2 |
Introduction
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry and pharmacology. This compound includes a fluorophenyl group, a piperidinyl moiety, and a tetrahydropyrido[2,3-d]pyrimidine core, contributing to its distinctive chemical properties and biological activity.
Synthesis
The synthesis of N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps. These steps often include the formation of the pyrimidine core and the attachment of the fluorophenyl and piperidinyl groups under controlled conditions.
Mechanism of Action
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in treating diseases. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, although further research is needed to fully elucidate its pharmacodynamics and therapeutic potential.
Potential Applications
N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has potential applications in several scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its potential as a therapeutic agent, with possible uses in treating various diseases.
Comparison with Similar Compounds
| Compound | Structural Features | Potential Applications |
|---|---|---|
| N-(3-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide | Fluorophenyl, piperidinyl, tetrahydropyrido[2,3-d]pyrimidine core | Medicinal chemistry, pharmacology |
| N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide | Chloro-fluorophenyl, piperidinyl, tetrahydropyrido[2,3-d]pyrimidine core | Various scientific fields |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume